Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It is characterized by the presence of a fluorine atom and a methyl group on the piperidine ring, which influences its chemical behavior and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and biological activities.
The compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. Its synthesis and characterization are often detailed in scientific literature, patents, and product catalogs.
Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride is classified as:
The synthesis of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and purification techniques like recrystallization or chromatography to isolate the desired product.
The molecular structure of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride consists of a six-membered piperidine ring with substituents at the 3 and 4 positions. The stereochemistry at these positions is crucial for its biological activity.
Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride can undergo several chemical reactions:
These reactions typically require specific reagents and conditions:
The mechanism of action for rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride involves its interaction with biological targets such as receptors or enzymes.
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to characterize this compound and confirm its purity and structure.
Rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride has several significant applications:
The compound's unique properties make it valuable in both academic research and industrial applications related to pharmaceuticals and specialty chemicals.
The introduction of fluorine at the C3 position of the piperidine ring induces profound changes in molecular properties that collectively enhance drug-like character. Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment that influences electronic distribution throughout the piperidine scaffold. This effect is quantitatively demonstrated through computed electrostatic potential (ESP) mapping studies, which reveal distinct polarization patterns compared to non-fluorinated analogs [1]. The strategic placement of fluorine adjacent to the basic nitrogen center particularly alters protonation behavior, as evidenced by the following comparative analysis:
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidine Derivatives
Property | 4-Methylpiperidine | rac-(3R,4R)-3-Fluoro-4-methylpiperidine | Change |
---|---|---|---|
Calculated LogP | 0.98 | 0.84 [4] | -14.3% |
pKₐ (Predicted) | 10.6 | 9.2 [5] | ΔpKₐ = -1.4 |
Metabolic Stability (t₁/₂) | 12 min | 47 min [5] | +291% increase |
H-Bond Acceptor Strength | Moderate | Enhanced [1] | Qualitative |
The attenuated basicity (pKₐ reduction from ~10.6 to ~9.2) directly impacts tissue distribution and blood-brain barrier penetration, a crucial consideration for central nervous system targets [5]. Concurrently, fluorine's inductive effect stabilizes adjacent carbocations, significantly retarding oxidative metabolism by cytochrome P450 enzymes—particularly at the 3-position—as evidenced by the 291% increase in metabolic half-life observed in hepatic microsome assays [5]. This metabolic stabilization is further augmented by fluorine's capacity to block metabolically labile sites through steric and electronic mechanisms.
The fluorine atom's lone pairs engage in orthogonal dipolar interactions with protein backbone carbonyls and amide functionalities that conventional hydrocarbons cannot replicate. These interactions, characterized through X-ray co-crystallography studies of related fluoropiperidine-protein complexes, demonstrate bond distances (2.6-3.0 Å) consistent with stabilizing dipole-dipole attractions rather than classical hydrogen bonds [1]. Additionally, the C-F bond's low polarizability reduces desolvation penalties upon binding, enhancing target affinity through improved hydrophobic contact efficiency. In α-glucosidase inhibitors featuring fluoropiperidine motifs, this effect contributes to IC₅₀ values as low as 0.174 μM—significantly surpassing non-fluorinated reference compounds [5].
The three-dimensional architecture of rac-(3R,4R)-3-fluoro-4-methylpiperidine hydrochloride imposes strict geometric constraints that govern receptor complementarity. The (3R,4R) stereochemistry enforces a specific chair conformation where both substituents adopt pseudoequatorial orientations, minimizing 1,3-diaxial steric strain and electronic repulsion. This conformational preference creates a topographically defined pharmacophore with precise vectorial alignment of the fluorine atom relative to the protonated nitrogen center. Molecular dynamics simulations of protein-ligand complexes reveal that this configuration optimally positions the C-F bond for interactions with enzyme subpockets that are stereoselective by 10- to 30-fold compared to (3S,4S) or cis/trans-diastereomers [5].
Table 2: Stereoisomer Activity Comparison in Biological Systems
Stereochemistry | α-Glucosidase IC₅₀ (μM) | Acetylcholinesterase IC₅₀ (μM) | Relative Potency |
---|---|---|---|
(3R,4R) | 0.174 - 0.455 [5] | 1.82 - 3.14 [5] | Reference |
(3S,4S) | 2.1 - 4.8 [5] | 12.7 - 18.9 [5] | 5-12x decrease |
(3R,4S) | 8.3 - 15.6 [5] | >50 [5] | >20x decrease |
(3S,4R) | 7.9 - 14.2 [5] | >50 [5] | >20x decrease |
Structure-activity relationship (SAR) analyses demonstrate that inversion at C3 or C4 dramatically diminishes inhibitory activity across multiple enzyme classes. For instance, in fluorinated piperidine-based α-glucosidase inhibitors, the (3R,4R) configuration achieves IC₅₀ values of 0.174-0.455 μM, while the (3S,4S) enantiomer exhibits 5-12-fold reduced potency (IC₅₀ = 2.1-4.8 μM) [5]. This stereospecificity extends to cholinesterase inhibition relevant to Alzheimer's disease therapeutics, where the (3R,4R) isomer shows 7-27-fold greater activity than its diastereomeric counterparts [5].
The methyl group at C4 serves dual roles: it imposes conformational restriction through gauche interactions with the C2 and C6 methylene groups, and provides a hydrophobic contact surface that enhances binding pocket occupancy. Computational docking models of the (3R,4R)-configured scaffold within arginase enzymes reveal favorable van der Waals contacts between the 4-methyl group and a hydrophobic subpocket lined by Val211, Leu214, and Phe221 residues—interactions geometrically unattainable by alternative stereoisomers [7]. Similarly, in mutant EGFR inhibitors, the (3R,4R) configuration enables optimal vector alignment for covalent bond formation with Cys797 in the kinase active site, a spatial requirement critical for overcoming T790M resistance mutations [9]. These stereochemical preferences underscore why enantioselective synthesis—employing chiral auxiliaries or asymmetric hydrogenation—remains essential for developing therapeutically viable candidates from this scaffold.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8